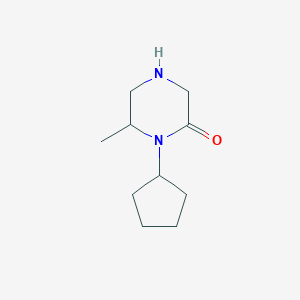
(+/-)-trans-anti-N2-BPDE-dG-15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-trans-anti-N2-BPDE-dG-15N5 is a complex chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The compound is specifically a DNA adduct, meaning it forms a covalent bond with DNA, which can lead to mutations and cancer. Understanding the synthesis, reactions, and applications of this compound is crucial for advancing research in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-anti-N2-BPDE-dG-15N5 typically involves multiple steps, starting with the preparation of benzo[a]pyrene. This is followed by its metabolic activation to benzo[a]pyrene diol epoxide (BPDE), which is then reacted with deoxyguanosine (dG) to form the final adduct. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized nature and potential health hazards. in a controlled laboratory setting, the synthesis can be scaled up using automated synthesis equipment and stringent safety protocols to handle the toxic intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-anti-N2-BPDE-dG-15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of more reactive species.
Reduction: This can convert the compound into less reactive forms, which may be useful for detoxification.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring, leading to different adducts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as water or alcohols. The reactions typically require controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while nucleophilic substitution can result in various adducts with different nucleophiles.
Scientific Research Applications
(+/-)-trans-anti-N2-BPDE-dG-15N5 has several important applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA damage and repair, providing insights into the chemical processes that lead to mutations.
Biology: The compound is used in cellular studies to understand how DNA adducts affect cell function and contribute to carcinogenesis.
Medicine: Research involving this compound helps in developing strategies for cancer prevention and treatment by understanding how DNA damage leads to cancer.
Industry: While not widely used in industrial applications, the compound’s study can inform the development of safer chemicals and processes by understanding the mechanisms of toxicity.
Mechanism of Action
The mechanism by which (+/-)-trans-anti-N2-BPDE-dG-15N5 exerts its effects involves the formation of a covalent bond with the DNA molecule, specifically at the N2 position of deoxyguanosine. This adduct formation can cause structural distortions in the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which attempt to process the damaged DNA but may introduce mutations in the process.
Comparison with Similar Compounds
Similar compounds to (+/-)-trans-anti-N2-BPDE-dG-15N5 include other DNA adducts formed by polycyclic aromatic hydrocarbons, such as those derived from benzo[a]anthracene and chrysene. What sets this compound apart is its specific structure and the particular way it interacts with DNA, leading to unique patterns of DNA damage and repair. This uniqueness makes it a valuable tool for studying the specific mechanisms of carcinogenesis and DNA repair.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique properties and potential applications. Understanding its synthesis, reactions, and mechanisms of action is crucial for advancing research in various fields, including chemistry, biology, and medicine. By comparing it with similar compounds, researchers can gain deeper insights into the specific ways in which DNA damage leads to cancer and other diseases.
Properties
Molecular Formula |
C30H29N5O7 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-3,5,7,8,9,10-hexahydrobenzo[a]pyren-10-yl](15N)amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1,3-4,6-8,11,17-19,23,25-27,36-40H,2,5,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23-,25+,26+,27-/m0/s1/i31+1,32+1,33+1,34+1,35+1 |
InChI Key |
CLQHEFGZYOABQI-ONIXWVHMSA-N |
Isomeric SMILES |
C1C=CC2=C3C1=CCC4=CC5=C([C@@H]([C@H]([C@H]([C@@H]5O)O)O)[15NH]C6=[15N]C7=C(C(=O)[15NH]6)[15N]=C[15N]7[C@H]8C[C@@H]([C@H](O8)CO)O)C(=C43)C=C2 |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=CC5=C(C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8CC(C(O8)CO)O)C(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)





![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
